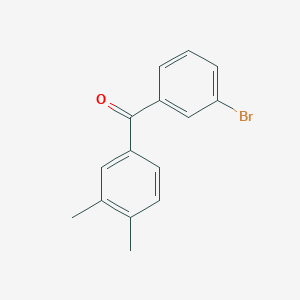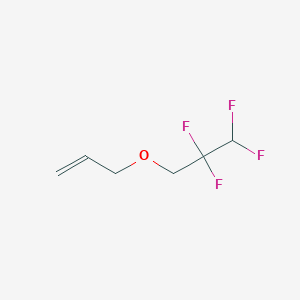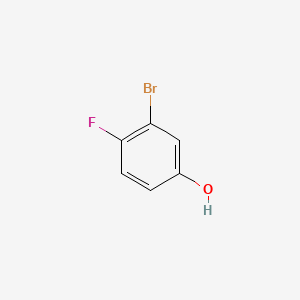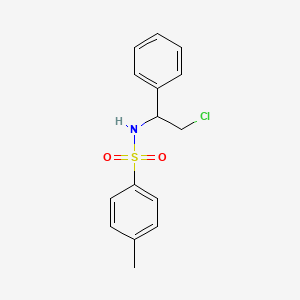
3-Bromo-3',4'-dimethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-3',4'-dimethylbenzophenone, also known as 3-Bromo-3',4'-dimethylbenzhydrol, is a synthetic compound with a wide range of applications in the scientific and industrial fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 286.06 g/mol. This compound is used in the synthesis of various organic compounds and has been studied for its potential biological activity.
Scientific Research Applications
Aromatic Nucleophilic Substitution Reactions
3-Bromo-3',4'-dimethylbenzophenone and its derivatives have been studied in the context of aromatic nucleophilic substitution reactions. In one study, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to produce N-substituted 3-amino-2-nitrobenzo[b]thiophenes, a reaction which can be of use for synthesizing specific isomers (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Photodynamic Therapy in Cancer Treatment
Research has shown that certain derivatives of bromophenol, which are chemically related to this compound, have potential in photodynamic therapy for cancer treatment. One study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with bromophenol groups, emphasizing their potential as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant and Anticancer Activities
Research into bromophenol derivatives, such as those related to this compound, has shown significant antioxidant and anticancer activities. A study synthesized new methylated and acetylated bromophenol derivatives, finding that some compounds exhibited promising antioxidant and anticancer properties, suggesting further investigation into their therapeutic potential (Dong et al., 2022).
Kinetics of Photolysis Reactions
The kinetics of reactions involving bromophenol derivatives have been studied, particularly under photolysis conditions. One study investigated the quenching kinetics of the 4,4′-dimethylbenzophenone triplet state with para-substituted phenol derivatives, including bromophenols. This research contributes to understanding the photophysical properties of these compounds (Levin, Sul’timova, & Chaikovskaya, 2005).
Solid State Photochemistry
Studies in solid state photochemistry have included methyl-substituted benzophenones, chemically related to this compound. Research into the UV irradiation of these compounds in the solid state has provided insights into intermolecular hydrogen abstraction and radical coupling processes (Ito et al., 1987).
Safety and Hazards
Properties
IUPAC Name |
(3-bromophenyl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXRWJCBXMOMTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373645 |
Source


|
| Record name | 3-Bromo-3',4'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-49-8 |
Source


|
| Record name | (3-Bromophenyl)(3,4-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-3',4'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














